molecular formula C12H21N3O B6862229 N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine

N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine

Cat. No.: B6862229
M. Wt: 223.31 g/mol
InChI Key: LEIBBMTXIYJLOH-ZYHUDNBSSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine is a complex organic compound featuring an imidazole ring and a substituted oxolane ring

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(2)12-10(3-6-16-12)7-13-8-11-14-4-5-15-11/h4-5,9-10,12-13H,3,6-8H2,1-2H3,(H,14,15)/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIBBMTXIYJLOH-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)CNCC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](CCO1)CNCC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine typically involves multi-step organic reactions. One common approach is the alkylation of imidazole with a suitable oxolane derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxide derivatives, while reduction can lead to the formation of reduced imidazole compounds.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The oxolane ring may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Oxolane Derivatives: Compounds with similar oxolane ring structures but different substituents.

Uniqueness

N-(1H-imidazol-2-ylmethyl)-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine is unique due to the combination of the imidazole and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications and interactions that are not possible with simpler compounds.

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